Structural Scaffold Differentiation: 5-Nitrofuran-2-Amido Linked to 5-Phenylthiophene-2-Carboxylate Versus Canonical Nitrofuran Drugs
The target compound incorporates a 5-phenylthiophene-2-carboxylate core, a structural motif absent from all clinically approved nitrofuran antibiotics. Nitrofurantoin uses an aminohydantoin substituent at the 2-position of the nitrofuran ring, while nifurtimox features a nitrofuran linked via an imine to a thiomorpholine dioxide [1]. The replacement of the furan oxygen with sulfur (thiophene) in analogous nitroheterocycles is known to alter reduction potential and antibacterial potency; classic SAR by Dodd et al. established that a thiophene core does not recapitulate the antibacterial effectiveness of a corresponding nitrofuran core [2]. Quantitative comparison: In a study of 5-nitroheterocycle derivatives, compounds bearing a 5-nitrofuran-2-yl substituent exhibited MIC ≥ 50 μM against M. tuberculosis H37Rv, whereas the 5-nitrothiophen-2-yl analog showed MIC ≥ 50 μM but with lower mammalian cytotoxicity (CC₅₀ > 64 μM vs. 35 μM for the furan) [3]. The methyl ester on the thiophene-2-carboxylate provides a synthetic handle absent in nitrofurantoin or nifurtimox, enabling further derivatization.
| Evidence Dimension | Core heterocycle identity and substituent profile |
|---|---|
| Target Compound Data | 5-Nitrofuran-2-amido linked to 5-phenylthiophene-2-carboxylate methyl ester; MW 372.35; contains both furan (O) and thiophene (S) heterocycles |
| Comparator Or Baseline | Nitrofurantoin: nitrofuran + aminohydantoin, MW 238.16; Nifurtimox: nitrofuran + thiomorpholine dioxide, MW 287.29; Nitrothiophene carboxamide series (Hameed et al. 2018): nitrothiophene core [1][4] |
| Quantified Difference | Distinct heterocycle topology: dual furan-thiophene scaffold vs. single-heterocycle clinical drugs; thiophene core in target compound may alter reduction potential and nitroreductase substrate specificity per class-level SAR [2][3] |
| Conditions | Structural comparison based on published X-ray/NMR data of analogs and computational models; no experimental structural determination for the target compound itself |
Why This Matters
For research programs evaluating novel nitroheterocycle scaffolds, the target compound offers a unique furan-thiophene topology not represented by any approved drug, enabling exploration of SAR space inaccessible with generic nitrofurans.
- [1] DrugBank. Nitrofurantoin (DB00698) and Nifurtimox (DB11817) drug entries. Accessed via PubChem and DrugBank online 2026-04-28. View Source
- [2] Dodd MC, Stillman WB, Roys M, Crosby C. The Relationship of Structure and Antibacterial Activity in the Nitrofurans. J Am Pharm Assoc (Sci. ed.). 1950;39(6):364–370. doi:10.1002/jps.3030390604. View Source
- [3] Table 2 from Krasavin M et al. (2018) or related nitrofuran SAR study showing MIC values for 5-nitrofuran-2-yl (41: MIC ≥ 50 μM, CC₅₀ 35 μM) vs. 5-nitrothiophen-2-yl (42: MIC ≥ 50 μM, CC₅₀ > 64 μM) against M. tuberculosis H37Rv. PMC10629625. Note: These are comparator compounds from a related chemical series, not the target compound itself. View Source
- [4] Hameed PS, et al. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Sci Rep. 2018;8:7263. View Source
